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molecular formula C4H6ClNO3 B1236916 Ethyl 2-chloro-2-(hydroxyimino)acetate

Ethyl 2-chloro-2-(hydroxyimino)acetate

Cat. No. B1236916
M. Wt: 151.55 g/mol
InChI Key: UXOLDCOJRAMLTQ-UHFFFAOYSA-N
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Patent
US05314863

Procedure details

69.8 g of glycine ethyl ester hydrochloride are initially introduced into 120 ml of water and 41 ml of concentrated hydrochloric acid. 38 g of NaNO2 in 60 ml of water are then added dropwise at -10° C. in the course of 1 hour. After half an hour, a further 42.5 ml of concentrated hydrochloric acid are added, and then, in the course of 1 hour, a further 38 g of NaNO2 in 60 ml of water. Stirring is continued for 1 hour at -10° C. The mixture is subsequently extracted with ether, and the ether phase is washed several times with water. The ether is distilled off, and the crystals are dried. In this way, 38 g (50% of theory) of ethyl 2-chloro-2-hydroximinoacetate of a melting point of 81°-82° C. are obtained.
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
42.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
38 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([O:4][C:5](=[O:8])[CH2:6]N)[CH3:3].Cl.[N:10]([O-:12])=O.[Na+]>O>[Cl:1][C:6](=[N:10][OH:12])[C:5]([O:4][CH2:2][CH3:3])=[O:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
69.8 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
41 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
42.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After half an hour
CUSTOM
Type
CUSTOM
Details
in the course of 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is subsequently extracted with ether
WASH
Type
WASH
Details
the ether phase is washed several times with water
DISTILLATION
Type
DISTILLATION
Details
The ether is distilled off
CUSTOM
Type
CUSTOM
Details
the crystals are dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C(=O)OCC)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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